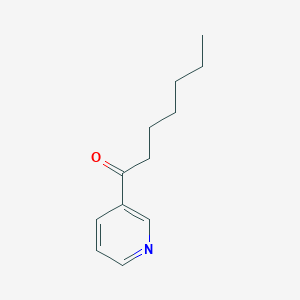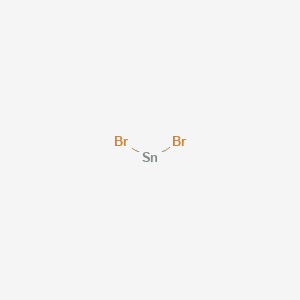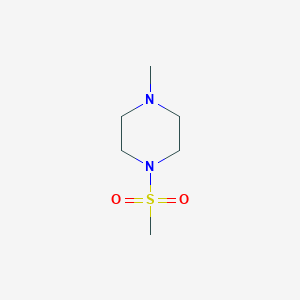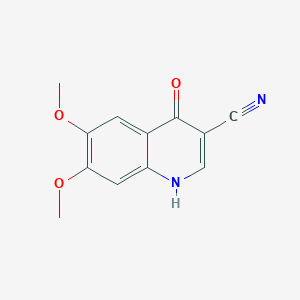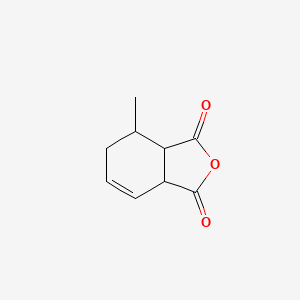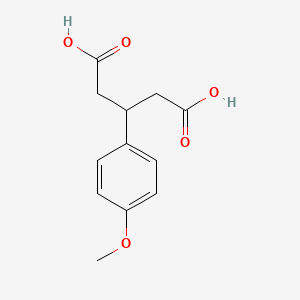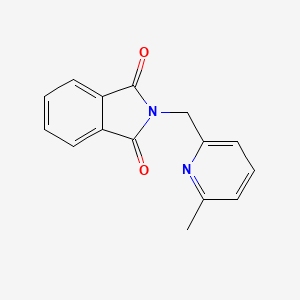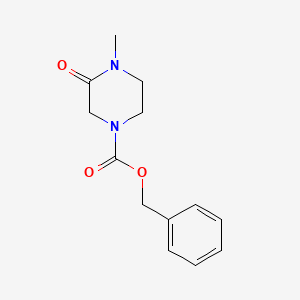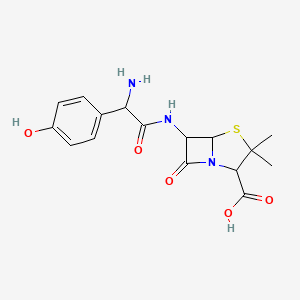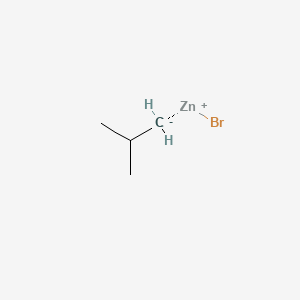
Benzaldehyde oxime
Overview
Description
Benzaldehyde oxime is an organic compound with the formula C₇H₇NO. It is derived from benzaldehyde and hydroxylamine. This compound exists in two isomeric forms: E and Z. The compound is known for its role in various chemical reactions and its applications in different fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde oxime can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . Another method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: In industrial settings, benzaldoxime is often produced using green chemistry approaches. One such method involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride. This method not only promotes the oximation of benzaldehyde but also catalyzes the dehydration of benzaldoxime to benzonitrile .
Types of Reactions:
Beckmann Rearrangement: this compound undergoes Beckmann rearrangement to form benzamide.
Dehydration: The dehydration of benzaldoxime yields benzonitrile.
Hydrolysis: this compound can be hydrolyzed to regenerate benzaldehyde.
Substitution: It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride.
Common Reagents and Conditions:
Nickel salts: for Beckmann rearrangement.
Fe-ZSM-5 zeolites: for dehydration.
N-chlorosuccinimide: in DMF for substitution reactions.
Major Products:
Benzamide: from Beckmann rearrangement.
Benzonitrile: from dehydration.
Benzohydroximoyl chloride: from substitution reactions.
Scientific Research Applications
Benzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzaldoxime involves its ability to undergo various chemical transformations:
Beckmann Rearrangement: The reaction mechanism involves the migration of the substituent on the carbon adjacent to the oxime group to the nitrogen atom, forming an amide.
Antioxidant Activity: Benzaldehyde oxime derivatives exert their antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Comparison with Similar Compounds
- Cyclohexanone Oxime
- Acetone Oxime
- 2-Pyridine Carbaldehyde Oxime
Benzaldehyde oxime stands out for its versatility and the breadth of its applications across different scientific disciplines.
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
N-benzylidenehydroxylamine |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
VTWKXBJHBHYJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NO |
physical_description |
Liquid; [Alfa Aesar MSDS] |
vapor_pressure |
0.0041 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

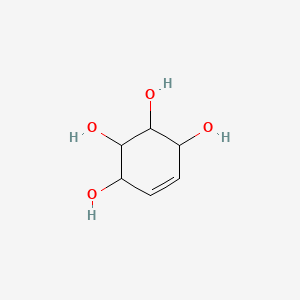
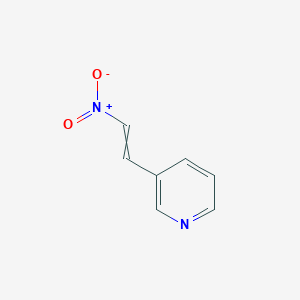
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/structure/B8816699.png)
